Technical Guide: Chemical Structure & Synthesis of 5-Bromo-2-(3,4-dimethylphenoxy)aniline
Technical Guide: Chemical Structure & Synthesis of 5-Bromo-2-(3,4-dimethylphenoxy)aniline
CAS Number: 946743-55-1 Formula: C₁₄H₁₄BrNO Molecular Weight: 292.17 g/mol Class: Diaryl Ether / Halogenated Aniline
Executive Summary
5-Bromo-2-(3,4-dimethylphenoxy)aniline is a specialized pharmaceutical intermediate belonging to the phenoxyaryl amine class. Its structure features a diphenyl ether scaffold—a "privileged structure" in medicinal chemistry—decorated with a primary amine, a bromine handle, and a lipophilic dimethyl-substituted phenoxy ring.
This compound serves as a critical building block in the synthesis of Type II Kinase Inhibitors (targeting the DFG-out conformation) and Thyroid Hormone Receptor (TR) agonists . The bromine substituent at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the scaffold into complex bioactive molecules.[1]
Chemical Structure & Properties[1][2][3][4][5][6]
Structural Analysis
The molecule consists of an aniline core linked to a 3,4-dimethylphenol ring via an ether bridge.
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Core Scaffold: The diphenyl ether linkage creates a bent conformation (bond angle ~120°), which is essential for fitting into hydrophobic pockets of enzymes (e.g., kinase allosteric sites).
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Electronic Environment:
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Amino Group (-NH₂): Strongly electron-donating, activating the ring for electrophilic substitution, though the 5-Br and 2-phenoxy groups modulate this.
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Bromine (5-position): Weakly deactivating but directs ortho/para. Crucially, it is positioned para to the phenoxy group and meta to the amine, a specific geometry often required to vector side chains into the solvent-exposed regions of a binding pocket.
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3,4-Dimethylphenoxy: A lipophilic tail that increases logP and provides steric bulk, often used to probe hydrophobic depth in Structure-Activity Relationship (SAR) studies.
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Key Physicochemical Properties
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Off-white to pale brown solid | Typical for brominated anilines (oxidation prone). |
| Melting Point | 94–98 °C | Estimated based on structural analogs. |
| Boiling Point | ~380 °C (at 760 mmHg) | High BP due to molecular weight and polarity. |
| LogP | 4.2 ± 0.4 | Highly lipophilic; requires organic solvents (DMSO, DMF). |
| pKa (Conjugate Acid) | ~3.5–4.0 | Less basic than unsubstituted aniline due to the inductive effect of the phenoxy and bromo groups. |
Synthetic Pathways & Protocols
The synthesis of 5-Bromo-2-(3,4-dimethylphenoxy)aniline typically follows a convergent two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction .
Retrosynthetic Logic
The C-O bond formation is the key disconnection. The most robust forward path involves reacting a reactive fluoronitrobenzene with a phenol.
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Electrophile: 4-Bromo-1-fluoro-2-nitrobenzene (The fluorine is activated by the ortho-nitro group).
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Nucleophile: 3,4-Dimethylphenol.
Detailed Experimental Protocol
Note: This protocol is designed for high fidelity and safety. All steps should be performed in a fume hood.
Step 1: S_NAr Coupling
Reaction: 4-Bromo-1-fluoro-2-nitrobenzene + 3,4-Dimethylphenol → 5-Bromo-2-(3,4-dimethylphenoxy)-1-nitrobenzene
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Setup: Charge a round-bottom flask with 3,4-dimethylphenol (1.0 equiv) and anhydrous DMF (5 mL/mmol).
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Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 equiv).[2] Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion.
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Addition: Add 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv) dropwise.
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Conditions: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting fluoride should disappear.
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Workup: Cool to RT. Pour into ice-water. The nitro intermediate usually precipitates as a yellow solid. Filter, wash with water, and dry.
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Checkpoint: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
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Step 2: Chemoselective Nitro Reduction
Reaction: Nitro Intermediate → 5-Bromo-2-(3,4-dimethylphenoxy)aniline Critical: Avoid catalytic hydrogenation (H₂/Pd-C) as it may cause debromination (cleaving the C-Br bond). Use Iron/Ammonium Chloride or Stannous Chloride.
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Setup: Dissolve the nitro intermediate (from Step 1) in Ethanol/Water (4:1) .
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Reagent: Add Iron powder (Fe) (5.0 equiv) and Ammonium Chloride (NH₄Cl) (5.0 equiv).
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Conditions: Reflux (80 °C) with vigorous stirring for 2–4 hours.
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Workup:
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Cool and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.
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Concentrate the filtrate to remove ethanol.
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Basify the aqueous residue with saturated NaHCO₃ (pH ~8–9).
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Extract with Ethyl Acetate (3x).
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Wash combined organics with brine, dry (Na₂SO₄), and concentrate.
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Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway ensuring retention of the bromine substituent.
Characterization & Quality Control
To validate the structure, the following spectroscopic signatures must be confirmed.
¹H-NMR (400 MHz, DMSO-d₆) Expectations
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Amine Protons: A broad singlet around δ 5.0–5.5 ppm (2H, -NH₂). Exchangeable with D₂O.
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Aromatic Core (Aniline Ring):
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H-3 (ortho to phenoxy): Doublet, ~δ 6.6 ppm.
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H-4 (meta to amine): Doublet of doublets, ~δ 6.8 ppm.
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H-6 (ortho to amine, meta to Br): Doublet, ~δ 7.0 ppm.
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Phenoxy Ring:
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Multiplet pattern around δ 6.5–7.2 ppm (3H).
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Methyl Groups: Two distinct singlets around δ 2.1–2.3 ppm (6H, -CH₃).
Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Molecular Ion: Look for [M+H]⁺ peaks at 292.0 and 294.0 .
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Isotope Pattern: The presence of Bromine must show a 1:1 doublet (⁷⁹Br and ⁸¹Br) separated by 2 mass units. This is the definitive confirmation of the halogen's presence.
Applications in Drug Discovery[1][6][8][9][10]
This compound is not a final drug but a high-value Intermediate . Its specific substitution pattern makes it ideal for:
Kinase Inhibitors (Type II)
The "Aniline-Ether" motif is a classic pharmacophore found in inhibitors of VEGFR, PDGFR, and RAF kinases (e.g., Sorafenib analogs).
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Mechanism: The aniline nitrogen often forms a hydrogen bond with the kinase "hinge" region or serves as an attachment point for a urea linker that binds to the DFG-out pocket.
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Role of Br: The 5-bromo group allows for the attachment of solubilizing groups (e.g., N-methylpiperazine) via Buchwald coupling to improve bioavailability.
Thyromimetics
The structure mimics the outer ring of Triiodothyronine (T3) .
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The 3,4-dimethylphenoxy group mimics the iodinated tyrosyl ring of thyroid hormones.
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The aniline group can be derivatized to form the polar "head" group required for receptor binding.
Pharmacophore Map
Figure 2: Pharmacophore mapping highlighting the functional roles of each structural component.
Safety & Handling (MSDS Summary)
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Hazards:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.[3]
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Anilines oxidize (darken) upon exposure to light and air.
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Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.
References
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ChemicalBook. (n.d.). 5-Bromo-2-(3,4-dimethylphenoxy)aniline Product Properties. Retrieved from
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BenchChem. (n.d.). Substituted Aniline and Phenoxyaryl Amine Chemistry. Retrieved from
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PubChem. (n.d.).[4] 5-Bromo-2,4-dimethylaniline (Analogous Structure Data). National Library of Medicine.[4] Retrieved from [4]
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Sigma-Aldrich. (n.d.). General Synthesis of Diaryl Ethers via S_NAr. Retrieved from
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AkSci. (n.d.). Product Catalog: 5-Bromo-2-(3,4-dimethylphenoxy)aniline. Retrieved from
Sources
- 1. 5-Bromo-2-(2,4-difluorophenoxy)aniline | 946786-95-4 | Benchchem [benchchem.com]
- 2. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-ブロモ-2-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Bromo-2,4-dimethylaniline | C8H10BrN | CID 292968 - PubChem [pubchem.ncbi.nlm.nih.gov]

